molecular formula C10H9FN2O4S2 B6244381 2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate CAS No. 2411217-14-4

2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate

Cat. No.: B6244381
CAS No.: 2411217-14-4
M. Wt: 304.3
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Description

2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate is a complex organic compound featuring a thiazole ring, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.

    Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, amines, alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or activator, and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1,3-thiazole: A simpler analog with similar biological activities.

    5-methoxy-2-aminothiazole: Another analog with a methoxy group, but lacking the fluoranesulfonate moiety.

    2-(2-amino-1,3-thiazol-4-yl)phenol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal and industrial chemistry.

Properties

CAS No.

2411217-14-4

Molecular Formula

C10H9FN2O4S2

Molecular Weight

304.3

Purity

91

Origin of Product

United States

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